![molecular formula C18H19BrClNO3 B2465641 5-bromo-2-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzamide CAS No. 1396713-90-8](/img/structure/B2465641.png)
5-bromo-2-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzamide
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Description
5-bromo-2-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical formula, C19H21BrClN2O3.
Scientific Research Applications
Antiviral Activity
Research into pyrimidine derivatives, including those related to bromo- and chloro-substituted compounds, has shown that certain substituted diamino-pyrimidines exhibit marked inhibitory activity against retroviruses. This includes derivatives that have been modified with bromo groups, suggesting potential antiviral applications for similarly structured compounds (Hocková et al., 2003).
Synthesis of Pharmacologically Active Molecules
The efficient synthesis of compounds such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which serves as a moiety in antagonists targeting dopamine D2 and D3 and serotonin-3 receptors, showcases the use of bromo-substituted benzamides in the development of therapeutics (Hirokawa et al., 2000).
Functionalization for Material Science
In material science, brominated compounds have been employed for regioselective functionalization, as seen in the development of bacteriochlorins for potential applications ranging from photodynamic therapy to electronic materials. The precise addition of functional groups, such as bromo, facilitates the tailoring of electronic and optical properties for specific uses (Fan et al., 2007).
Antibacterial Compounds
Bromophenols, isolated from marine algae, have shown significant antibacterial activity, indicating the potential for developing new antibacterial agents from bromo-substituted compounds. These findings highlight the role of marine-derived brominated compounds in addressing antibiotic resistance (Xu et al., 2003).
Industrial Synthesis
The scalable and practical synthesis of key intermediates for SGLT2 inhibitors, a class of drugs for diabetes therapy, demonstrates the importance of bromo-substituted benzamides in pharmaceutical manufacturing. This approach emphasizes cost reduction and process efficiency in drug development (Zhang et al., 2022).
properties
IUPAC Name |
5-bromo-2-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClNO3/c1-18(23,10-12-3-6-14(24-2)7-4-12)11-21-17(22)15-9-13(19)5-8-16(15)20/h3-9,23H,10-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBHQLQNAJBUSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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